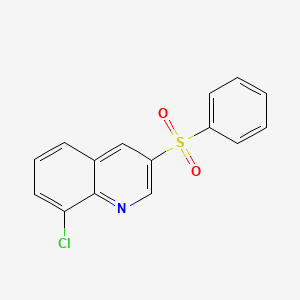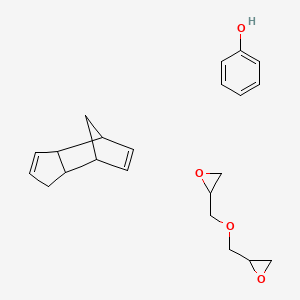
8-Chloro-3-(phenylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-3-(phenylsulfonyl)quinoline is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.76 . It is also known by other synonyms such as Quinoline, 8-chloro-3-(phenylsulfonyl)- and 3-(Benzenesulfonyl)-8-chloroquinoline .
Synthesis Analysis
The synthesis of 8-Chloro-3-(phenylsulfonyl)quinoline and its derivatives involves various protocols. For instance, the synthesis of biologically and pharmaceutically active quinoline and its analogues has been reported in numerous articles . Another study synthesized a series of new 3-(phenylsulfonyl)quinoline derivatives and performed their molecular docking .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-(phenylsulfonyl)quinoline is characterized by a benzene ring fused with a pyridine moiety . The antagonist activity of the 3-(phenylsulfonyl)quinolines with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Chloro-3-(phenylsulfonyl)quinoline include a molecular formula of C15H10ClNO2S and a molecular weight of 303.76 . Other properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Anticancer Agents : A study by Lee et al. (2016) reported the synthesis of 2-(phenylsulfonyl)quinoline N-hydroxyacrylamides, which showed remarkable enzymatic and cellular activity as potential anticancer agents. They demonstrated significant inhibition of the growth of HCT116 xenografts in vivo, indicating their potential in cancer treatment (Lee et al., 2016).
Remote Sulfonylation : Xia et al. (2016) developed an efficient remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives using stable and safe sodium sulfinates as sulfide sources. This method is more environmentally friendly than previous methods and has implications for the synthesis of various pharmaceutical compounds (Xia et al., 2016).
Cocrystal Formation for Spectroscopic and Electronic Properties : Sureshkumar et al. (2021) studied a cocrystal of 8-hydroxy quinoline-5-sulfonic acid and 5-chloro-8-hydroxyquinoline, examining its spectroscopic and electronic properties. This has applications in understanding molecular interactions and designing materials with specific electronic properties (Sureshkumar et al., 2021).
Antimicrobial and Antimalarial Agents : Parthasaradhi et al. (2015) synthesized novel quinoline-based 1,2,3-triazoles, evaluating them as antimicrobial and antimalarial agents. This highlights the potential of quinoline derivatives in developing new treatments for infectious diseases (Parthasaradhi et al., 2015).
Serotonin Receptor Antagonists : Ivachtchenko et al. (2015) synthesized new 3-(phenylsulfonyl)quinoline derivatives as serotonin 5-HT6 receptor antagonists, indicating their potential use in treating CNS disorders (Ivachtchenko et al., 2015).
Nonpeptide Inhibitors of Human Heart Chymase : Fukami et al. (2000) developed 3-phenylsulfonylquinazoline-2,4-dione derivatives as potent nonpeptide inhibitors of human heart chymase, which can have therapeutic applications in cardiovascular diseases (Fukami et al., 2000).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-8-chloroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S/c16-14-8-4-5-11-9-13(10-17-15(11)14)20(18,19)12-6-2-1-3-7-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNABDNOXXMVHTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-(phenylsulfonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[[2-oxo-1-[[(4-sulfo-1-naphthalenyl)amino]carbonyl]propyl]azo]-3-sulfophenyl]-, ammonium sodium salt](/img/structure/B1168135.png)